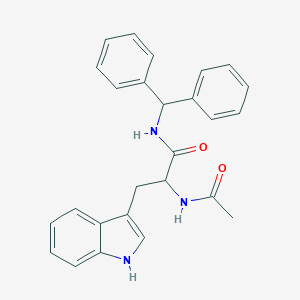
N-(DIPHENYLMETHYL)-2-ACETAMIDO-3-(1H-INDOL-3-YL)PROPANAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(DIPHENYLMETHYL)-2-ACETAMIDO-3-(1H-INDOL-3-YL)PROPANAMIDE is a complex organic compound that features an indole ring, an acetylamino group, and a benzhydryl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(DIPHENYLMETHYL)-2-ACETAMIDO-3-(1H-INDOL-3-YL)PROPANAMIDE typically involves the reaction of tryptamine derivatives with benzhydryl chloride under specific conditions. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond . The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(DIPHENYLMETHYL)-2-ACETAMIDO-3-(1H-INDOL-3-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: The carbonyl group in the acetylamino moiety can be reduced to an amine.
Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted indole derivatives with various functional groups.
科学的研究の応用
N-(DIPHENYLMETHYL)-2-ACETAMIDO-3-(1H-INDOL-3-YL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(DIPHENYLMETHYL)-2-ACETAMIDO-3-(1H-INDOL-3-YL)PROPANAMIDE involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The acetylamino group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The benzhydryl moiety can contribute to the compound’s stability and binding affinity to its targets .
類似化合物との比較
Similar Compounds
- 2-acetamido-3-(1H-indol-3-yl)propanoic acid
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
Uniqueness
N-(DIPHENYLMETHYL)-2-ACETAMIDO-3-(1H-INDOL-3-YL)PROPANAMIDE is unique due to its combination of an indole ring, an acetylamino group, and a benzhydryl moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
特性
分子式 |
C26H25N3O2 |
|---|---|
分子量 |
411.5g/mol |
IUPAC名 |
2-acetamido-N-benzhydryl-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C26H25N3O2/c1-18(30)28-24(16-21-17-27-23-15-9-8-14-22(21)23)26(31)29-25(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-15,17,24-25,27H,16H2,1H3,(H,28,30)(H,29,31) |
InChIキー |
ICQFHLAVFGNDET-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















